2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol
Description
2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol is a cyclohexanol derivative featuring two alkenyl substituents: a hexan-2-ylidene group at position 2 and a pentylidene group at position 2. The ylidene substituents introduce conjugated double bonds, influencing the compound’s electronic properties and reactivity. Its molecular formula is C₁₇H₂₆O, with a molecular weight of 246.39 g/mol.
Properties
CAS No. |
917883-21-7 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-hexan-2-ylidene-3-pentylidenecyclohexan-1-ol |
InChI |
InChI=1S/C17H30O/c1-4-6-8-11-15-12-9-13-16(18)17(15)14(3)10-7-5-2/h11,16,18H,4-10,12-13H2,1-3H3 |
InChI Key |
WHDDXWGMNLRPPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C1CCCC(C1=C(C)CCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol typically involves the reaction of hexan-2-one with pentylidenecyclohexanone under specific conditions. The reaction is often catalyzed by a strong base such as lithium bis(trimethylsilyl)amide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 3-{2-[1-(5-Hydroxy-1,5-dimethylhexyl)-7a-methyl-octahydro-inden-4-ylidene]ethylidene}-4-methylenecyclohexan-1-ol (CAS: 36149-00-5)
- Molecular Formula : C₂₇H₄₄O₂
- Key Features: A bicyclic indene-fused cyclohexanol with hydroxy and dimethylhexyl substituents. The extended conjugated system and additional rings enhance steric bulk and polarity compared to the target compound .
- Physical Properties : Predicted boiling point of 529.2°C and density of 1.01 g/cm³ , significantly higher than the target compound due to increased molecular weight and hydrogen bonding capacity .
(b) 3-Ethenyl-3-methyl-2-(prop-1-en-2-yl)-6-(propan-2-yl)cyclohexan-1-ol (CAS: 35727-45-8)
- Molecular Formula : C₁₃H₂₂O
- Key Features: A simpler cyclohexanol derivative with ethenyl and isopropyl groups. The lack of extended conjugation results in lower thermal stability and reduced reactivity in cycloaddition reactions compared to the target compound .
(c) Cyclohexanemethanol (CAS: 100-49-2)
Comparative Data Table
Biological Activity
2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound features a bicyclic structure with multiple alkenyl groups, which may contribute to its reactivity and biological interactions. The presence of hydroxyl (-OH) groups enhances its solubility and potential interactions with biological systems.
Biological Activity Overview
Research indicates that compounds similar to 2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol exhibit a range of biological activities, including:
- Antimicrobial Activity : Many alkenyl alcohols have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Certain derivatives have been noted for their ability to modulate inflammatory pathways.
- Antioxidant Effects : The compound may possess free radical scavenging capabilities, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
A study evaluating the antimicrobial properties of structurally related compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, indicating effective concentrations for therapeutic use.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol | 32 | 64 |
| Related Compound A | 16 | 32 |
| Related Compound B | 64 | 128 |
This data suggests that the target compound has promising antimicrobial potential, particularly against gram-positive bacteria.
Anti-inflammatory Effects
In a controlled experiment assessing the anti-inflammatory effects of various compounds, 2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol was administered to models of induced inflammation. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 120 ± 15 |
| Compound Treatment | 90 ± 5 | 70 ± 10 |
These findings support the hypothesis that the compound may exert anti-inflammatory effects through modulation of cytokine production.
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. The results indicated a notable ability of the compound to scavenge free radicals, comparable to established antioxidants.
| Sample | % Inhibition at 100 µg/mL |
|---|---|
| 2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol | 75 |
| Ascorbic Acid | 85 |
| Control | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
